Apamin

Beschreibung

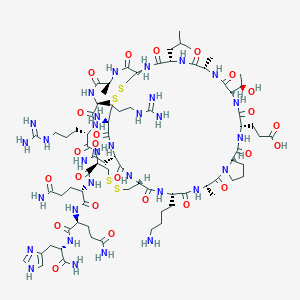

A highly neurotoxic polypeptide from the venom of the honey bee (Apis mellifera). It consists of 18 amino acids with two disulfide bridges and causes hyperexcitability resulting in convulsions and respiratory paralysis.

Eigenschaften

IUPAC Name |

3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H131N31O24S4/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92)/t36-,37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIIHEKJCKCXOB-STYWVVQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)[C@@H](C)O)CCC(=O)O)C)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H131N31O24S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897227 | |

| Record name | Apamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2027.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24345-16-2 | |

| Record name | Apamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024345162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Apamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apamin, a minor yet potent constituent of honeybee (Apis mellifera) venom, has carved a significant niche in neuroscience and pharmacology. Comprising just 2-3% of the venom's dry weight, this 18-amino acid polypeptide is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2][3][4] Its discovery and the subsequent elucidation of its structure and function have provided researchers with an invaluable tool to probe the intricacies of neuronal excitability and signaling. This technical guide provides an in-depth overview of the historical discovery, detailed biochemical properties, experimental protocols for isolation and characterization, and the mechanism of action of this compound.

Discovery and Historical Perspective

While the neurotoxic effects of bee venom have been known for centuries, the specific component responsible for its action on the central nervous system remained elusive until the mid-20th century.

-

1936: Initial descriptions of bee venom-induced symptoms, now believed to be caused by this compound, were made by Hahn and Leditschke.[1]

-

1965: Dr. Ernst Habermann was the first to successfully isolate and name this compound from the venom of the Western honeybee, Apis mellifera.[1][5] His pioneering work utilized a combination of gel filtration and ion exchange chromatography to separate this compound from other venom components like melittin, phospholipase A2, and hyaluronidase.[1]

-

1967: The primary structure of this compound, a sequence of 18 amino acids, was independently determined by two research groups led by Haux and Shipolini.[5]

-

1968: The complex, rigid structure of this compound, stabilized by two disulfide bridges, was further defined when Callewaert et al. identified the precise cysteine pairings (Cys1-Cys11 and Cys3-Cys15).[5]

This foundational research paved the way for the synthesis of this compound and its establishment as a specific pharmacological tool.[6][7]

Biochemical and Physical Properties

This compound is a globular peptide neurotoxin characterized by its rigidity and basicity.[1][3] Its structure is highly constrained by two disulfide bonds and a network of seven hydrogen bonds, resulting in a conformation that includes an alpha-helix and beta-turns.[1]

| Property | Value | Reference |

| Amino Acid Sequence | H-Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂ | [1] |

| One-Letter Sequence | CNCKAPETALCARRCQQH-NH₂ (C-terminally amidated) | [1] |

| Disulfide Bridges | Cys1-Cys11, Cys3-Cys15 | [1][5] |

| Molecular Formula | C₇₉H₁₃₁N₃₁O₂₄S₄ | [8] |

| Molecular Weight | 2027.4 g/mol | [8] |

| Purity in Dry Venom | 2-3% | [1][2][4] |

| CAS Number | 24345-16-2 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Bee Venom

The original methods of gel filtration and ion exchange chromatography are still fundamental to this compound purification, often supplemented by modern high-performance liquid chromatography (HPLC) for higher purity.[1][9][10]

Objective: To isolate this compound from crude, lyophilized bee venom.

Materials:

-

Crude bee venom (lyophilized powder)

-

Sephadex G-50 (or similar gel filtration medium)

-

Bio-Gel P-4 (or similar)

-

Silica gel for column chromatography

-

Ammonium acetate buffer (pH gradient)

-

Deionized water

-

Spectrophotometer (for protein detection at 280 nm)

-

HPLC system with a C18 column

Methodology:

-

Initial Extraction: Dissolve the lyophilized bee venom powder in deionized water.[11][12]

-

Gel Filtration Chromatography (Step 1):

-

Pack a column with Sephadex G-50 and equilibrate with an appropriate buffer (e.g., ammonium acetate).

-

Apply the dissolved venom solution to the column.

-

Elute the components with the buffer, collecting fractions.

-

Monitor the eluate for protein content using a spectrophotometer at 280 nm. This step separates peptides based on size, with larger proteins like phospholipase A2 eluting before smaller peptides like melittin and this compound.

-

-

Gel Filtration Chromatography (Step 2):

-

Pool the fractions containing the smaller peptides.

-

Apply this pool to a second column packed with a finer medium like Bio-Gel P-4 to achieve better resolution among the small peptides.[10]

-

-

Ion Exchange Chromatography:

-

Further purify the this compound-containing fractions using preparative column chromatography with silica gel.[10]

-

Elute with a pH or salt gradient to separate peptides based on charge. This compound, being a basic peptide, will bind to the cation exchange resin and elute at a specific ionic strength.

-

-

Purity Analysis and Final Purification (RP-HPLC):

-

Quantification: The concentration of this compound in the final purified sample and in the initial crude venom can be determined using HPLC with a diode-array detector and tandem mass spectrometry (HPLC-DAD-MS/MS).[11][12]

Primary Structure Determination: Edman Degradation

Edman degradation is a classic method for sequencing peptides by sequentially removing one amino acid at a time from the N-terminus.[13][14][15]

Objective: To determine the amino acid sequence of purified this compound.

Materials:

-

Purified this compound sample

-

Phenyl isothiocyanate (PITC, Edman's reagent)

-

Anhydrous trifluoroacetic acid (TFA)

-

Organic solvents (e.g., n-butyl chloride, ethyl acetate)

-

HPLC system for identifying PTH-amino acids

Methodology:

-

Coupling Reaction:

-

Cleavage Reaction:

-

Extraction:

-

The ATZ-amino acid is selectively extracted with an organic solvent.[13]

-

-

Conversion:

-

Identification:

-

The resulting PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to known standards.[14]

-

-

Cycle Repetition: The shortened peptide (now with a new N-terminus) is subjected to another cycle of coupling, cleavage, and extraction to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.

Mechanism of Action: SK Channel Blockade

This compound exerts its neurotoxic effects by selectively blocking small-conductance Ca²⁺-activated K⁺ (SK) channels.[1][2][17] These channels are critical for regulating neuronal afterhyperpolarization, which in turn controls firing frequency and patterns.[1]

-

Target Specificity: this compound shows different affinities for the three SK channel subtypes. It is most potent on KCa2.2 (SK2) channels, followed by KCa2.3 (SK3), and is least potent on KCa2.1 (SK1) channels.[5][18] It does not significantly affect intermediate (IK) or large-conductance (BK) KCa channels.[5][18]

-

Binding Site: this compound binds to the extracellular pore region of the SK channel.[1][19] The binding involves key amino acid residues, particularly Arginine-13 and Arginine-14 in this compound, interacting with residues in the channel's pore and outer vestibule.[1][20]

-

Inhibition Mechanism: The binding of this compound is thought to act as a pore blocker, physically obstructing the flow of potassium ions, or as an allosteric inhibitor that changes the channel's conformation to a non-conductive state.[2][8][19] This blockade prevents K⁺ efflux, leading to increased neuronal excitability and a lower threshold for action potential generation.[1][8]

Quantitative Data

Toxicity of this compound

The toxicity of this compound has been primarily studied in mice, with the lethal dose (LD₅₀) varying significantly with the route of administration.

| Route of Administration | Species | LD₅₀ Value | Reference |

| Intravenous (IVN) | Mouse | 3.8 - 6.0 mg/kg | [8] |

| Subcutaneous (SC) | Mouse | 2.9 mg/kg | [21] |

| Intracerebroventricular (i.c.v.) | Mouse | ~2-4 ng/mouse | [5] |

Note: The toxicity increases dramatically when this compound is injected directly into the central nervous system, highlighting its primary mode of action.[5]

Binding Affinity for SK Channel Subtypes

The potency of this compound as an SK channel blocker is measured by its half-maximal inhibitory concentration (IC₅₀) or its dissociation constant (Kd).

| Channel Subtype | IC₅₀ / Kd Value | Method / Cell Line | Reference |

| KCa2.1 (hSK1) | IC₅₀: 4.1 nM - 12 nM | Electrophysiology (HEK293) | [5][18] |

| Kd: ~390 pM | Radioligand Binding (Oocytes) | [22] | |

| KCa2.2 (rSK2) | IC₅₀: 27 pM - 87.7 pM | Electrophysiology (HEK293, Oocytes) | [5][18][22] |

| Kd: ~4 pM | Radioligand Binding (Oocytes) | [22] | |

| KCa2.3 (rSK3) | IC₅₀: 2.3 nM - 4.0 nM | Electrophysiology (COS7, Oocytes) | [5][18][22] |

| Kd: ~11 pM | Radioligand Binding (Oocytes) | [22] |

Conclusion

From its initial isolation by Habermann to its current use as a highly specific molecular probe, this compound has been instrumental in advancing our understanding of potassium channel physiology. The development of robust purification and characterization protocols has enabled researchers to harness this potent neurotoxin as a tool for dissecting the role of SK channels in health and disease. For professionals in drug development, the high specificity and rigid structure of this compound make it an attractive scaffold for designing novel therapeutics targeting neurological disorders where SK channel modulation is a promising strategy, including Parkinson's disease, epilepsy, and memory disorders.[3][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Bee's Tiny Toxin with Giant Therapeutic Promise? [ailurus.bio]

- 4. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease [mdpi.com]

- 5. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound, a neurotoxic peptide from bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid phase synthesis of this compound, the principal neurotoxin in bee venom. Isolation and characterization of acetamidomethyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C79H131N31O24S4 | CID 16133797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential and Mechanisms of Bee Venom Therapy: A Comprehensive Review of Apitoxin Applications and Safety Enhancement Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Basic peptides from bee venom, I: isolation, reduction and reoxidation of this compound and MCD-peptide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of melittin and this compound in bee venom lyophilized powder from Apis mellifera by liquid chromatography-diode array detector-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Edman degradation - Wikipedia [en.wikipedia.org]

- 14. ehu.eus [ehu.eus]

- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. This compound | CAS#:24345-16-2 | Chemsrc [chemsrc.com]

- 22. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Secrets of a Potent Neurotoxin: A Technical Guide to the Elucidation of Apamin's Sequence and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal research that unveiled the primary sequence and intricate structure of apamin, a potent neurotoxin from bee venom. This document details the experimental protocols employed in its structure elucidation and explores its mechanism of action, offering valuable insights for researchers in toxinology, pharmacology, and drug development.

This compound: A Miniature Peptide with Mighty Neurological Effects

This compound is an 18-amino acid polypeptide neurotoxin isolated from the venom of the honeybee, Apis mellifera.[1] It constitutes approximately 2-3% of the dry weight of bee venom.[1] Despite its small size, this compound is a highly potent and specific blocker of small-conductance calcium-activated potassium (SK) channels, which play a crucial role in neuronal excitability and signal transmission.[1][2] This specificity has made this compound an invaluable pharmacological tool for studying the physiology of SK channels and a potential lead compound for the development of novel therapeutics.

The Blueprint of a Toxin: Unraveling the Amino Acid Sequence

The determination of this compound's primary structure was a seminal achievement in peptide chemistry, accomplished through a combination of amino acid analysis, enzymatic digestion, and sequential degradation.

Amino Acid Composition

Initial studies focused on determining the constituent amino acids of this compound. This was achieved by complete acid hydrolysis of the peptide, followed by the separation and quantification of the resulting amino acids using ion-exchange chromatography. The determined amino acid composition laid the foundation for subsequent sequencing efforts.

| Amino Acid | Number of Residues |

| Cysteine (Cys) | 4 |

| Asparagine (Asn) | 1 |

| Lysine (Lys) | 1 |

| Alanine (Ala) | 2 |

| Proline (Pro) | 1 |

| Glutamic acid (Glu) | 1 |

| Threonine (Thr) | 1 |

| Leucine (Leu) | 1 |

| Arginine (Arg) | 2 |

| Glutamine (Gln) | 2 |

| Histidine (His) | 1 |

| Total | 18 |

Primary Sequence Determination

The precise order of these 18 amino acids was elucidated through a series of meticulous experiments involving enzymatic cleavage and N-terminal sequencing. The complete primary sequence of this compound was determined to be:

Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂ [1]

This sequence revealed the presence of four cysteine residues, hinting at the existence of stabilizing disulfide bonds.

Forging the Fold: Elucidation of the Disulfide Bridges and 3D Structure

The three-dimensional conformation of this compound, which is critical for its biological activity, is dictated by two intramolecular disulfide bonds. The precise pairing of the cysteine residues was a key focus of the structural elucidation.

Disulfide Bridge Analysis

Through a series of chemical modifications and enzymatic digestions of the intact peptide, researchers were able to identify the correct disulfide linkages.[3] The established disulfide bridges in this compound are:

-

Cys1 – Cys11

-

Cys3 – Cys15

These cross-links create a compact and rigid structure, rendering the peptide resistant to degradation.

Three-Dimensional Structure

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), were instrumental in revealing the three-dimensional architecture of this compound in solution. These studies showed that the this compound molecule adopts a globular conformation characterized by an α-helical segment and β-turns .[1] This rigid structure is essential for its high-affinity binding to SK channels.

Experimental Protocols: The Methodologies Behind the Discoveries

This section provides a detailed account of the key experimental protocols adapted from the seminal studies that led to the elucidation of this compound's structure.

Amino Acid Analysis

Objective: To determine the relative abundance of each amino acid in the this compound peptide.

Protocol:

-

Hydrolysis: A purified sample of this compound (approximately 1 mg) is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: The resulting amino acid mixture is dried and derivatized with a reagent such as phenylisothiocyanate (PITC) to form stable phenylthiocarbamyl (PTC) amino acids.

-

Chromatographic Separation: The PTC-amino acids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Quantification: The eluted amino acids are detected by UV absorbance at 254 nm and quantified by comparing their peak areas to those of known standards.

Peptide Sequencing by Edman Degradation

Objective: To determine the N-terminal amino acid sequence of this compound and its peptide fragments.

Protocol:

-

Coupling: The peptide is reacted with PITC at a slightly alkaline pH to form a phenylthiocarbamoyl-peptide.

-

Cleavage: The N-terminal amino acid derivative is selectively cleaved from the peptide using anhydrous trifluoroacetic acid (TFA).

-

Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC or thin-layer chromatography) by comparison with known standards.

-

Repetition: The cycle is repeated on the shortened peptide to identify the subsequent amino acids in the sequence.

Enzymatic Digestion for Sequence Analysis

Objective: To generate smaller peptide fragments for sequencing, which are then ordered to deduce the full sequence.

-

Trypsin Digestion:

-

This compound is dissolved in a buffer of pH 8.0 (e.g., 0.1 M ammonium bicarbonate).

-

Trypsin is added at an enzyme-to-substrate ratio of 1:50 (w/w).

-

The mixture is incubated at 37°C for 4-6 hours.

-

The resulting peptides are separated by RP-HPLC.

-

-

Chymotrypsin Digestion:

-

This compound is dissolved in a buffer of pH 8.0.

-

Chymotrypsin is added at an enzyme-to-substrate ratio of 1:50 (w/w).

-

The mixture is incubated at 37°C for 4-6 hours.

-

The resulting peptides are separated by RP-HPLC.

-

-

Thermolysin Digestion:

-

This compound is dissolved in a buffer of pH 8.0 containing 2 mM CaCl₂.

-

Thermolysin is added at an enzyme-to-substrate ratio of 1:50 (w/w).

-

The mixture is incubated at 50°C for 1-2 hours.

-

The resulting peptides are separated by RP-HPLC.

-

Disulfide Bridge Determination

Objective: To identify the specific cysteine pairings in the native this compound structure.

Protocol:

-

Performic Acid Oxidation: The disulfide bonds of this compound are cleaved by oxidation with performic acid, converting all cysteine residues to cysteic acid. This allows for the determination of the total number of cysteine residues.

-

Enzymatic Digestion of Native Peptide: Native this compound (with intact disulfide bonds) is subjected to enzymatic digestion (e.g., with thermolysin or chymotrypsin).

-

Fragment Separation: The resulting peptide fragments, some of which are cross-linked by disulfide bonds, are separated by RP-HPLC.

-

Analysis of Disulfide-Linked Fragments: The disulfide-containing fragments are collected and their amino acid composition and sequence are determined. The identification of which peptides are linked together reveals the original disulfide bond pairing.

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the mechanism of this compound's action, the following diagrams are provided.

Caption: Experimental workflow for this compound structure elucidation.

Caption: Signaling pathway of this compound's blockage of SK channels.

Mechanism of Action: How this compound Silences Neurons

This compound exerts its neurotoxic effects by physically obstructing the pore of the SK channel, thereby preventing the efflux of potassium ions (K⁺).[2] This blockage is highly specific and occurs with high affinity. The binding site for this compound on the SK channel involves residues in both the pore-forming region and the extracellular loop connecting the S3 and S4 transmembrane segments.[2] By inhibiting the K⁺ current that is responsible for the afterhyperpolarization phase of an action potential, this compound leads to an increase in neuronal excitability.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and its interaction with SK channels.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Number of Amino Acids | 18 |

| Molecular Weight | ~2027 Da |

| Disulfide Bridges | 2 (Cys1-Cys11, Cys3-Cys15) |

Table 2: this compound's Inhibitory Potency (IC₅₀) on SK Channel Subtypes

| SK Channel Subtype | IC₅₀ (nM) |

| SK1 (human) | 1-12 |

| SK2 (rat) | 0.03-0.14 |

| SK3 (rat) | 0.6-4.0 |

Note: IC₅₀ values can vary depending on the experimental conditions and expression system.

Conclusion

The elucidation of this compound's primary sequence and three-dimensional structure stands as a landmark achievement in natural product chemistry. The detailed experimental protocols outlined in this guide not only provide a historical perspective on the techniques that were instrumental in this discovery but also serve as a valuable reference for contemporary research in peptide and protein chemistry. A thorough understanding of this compound's structure and its interaction with SK channels continues to fuel the exploration of this remarkable peptide as a tool for neurobiological research and as a scaffold for the design of novel therapeutic agents.

References

- 1. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]

- 2. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Sequence analysis of bee venom neurotoxin (apamine) from its tryptic and chymotryptic cleavage products] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Apamin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apamin, a potent neurotoxin isolated from bee venom, has garnered significant scientific interest due to its highly selective and potent blockade of small-conductance calcium-activated potassium (SK) channels. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its structure, mechanism of action, and key quantitative parameters. Detailed methodologies for essential experimental protocols are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important pharmacological tool.

Introduction

This compound is an 18-amino acid polypeptide that constitutes approximately 2-3% of the dry weight of bee venom (Apis mellifera).[1] It is the smallest known polypeptide neurotoxin that can cross the blood-brain barrier.[1] Its primary and most well-characterized biochemical function is the selective inhibition of SK channels, a family of potassium channels gated by intracellular calcium that play a crucial role in regulating neuronal excitability.[1][2] This high specificity makes this compound an invaluable molecular probe for studying the physiological and pathological roles of SK channels and a potential lead compound for the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a structurally rigid peptide due to the presence of two disulfide bridges (Cys1-Cys11 and Cys3-Cys15) and a network of seven hydrogen bonds.[1] Its compact, globular structure is essential for its biological activity.

| Property | Value | Reference |

| Amino Acid Sequence | Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH2 | [1] |

| Molecular Formula | C79H131N31O24S4 | [3] |

| Molar Mass | 2027.34 g/mol | [4] |

| Disulfide Bridges | Cys1-Cys11, Cys3-Cys15 | [5] |

| Secondary Structure | Comprises an alpha-helix and beta-turns. | [1] |

Mechanism of Action: Selective SK Channel Blockade

This compound exerts its effects by binding to and blocking the pore of small-conductance Ca2+-activated K+ (SK) channels.[2] This blockade is allosteric, meaning this compound binds to a site on the channel that is distinct from the ion conduction pathway but induces a conformational change that prevents potassium ion efflux.[2] This inhibition of SK channels leads to a reduction in the afterhyperpolarization (AHP) that follows an action potential, thereby increasing neuronal excitability.[1]

This compound exhibits differential affinity for the three subtypes of SK channels (SK1, SK2, and SK3).[4][5] This selectivity is a critical aspect of its utility in research.

Quantitative Data: this compound Binding Affinities

The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (KD) of this compound for different SK channel subtypes.

| SK Channel Subtype | IC50 | KD | Reference |

| KCa2.1 (SK1) | 4.1 nM | - | [5][6] |

| KCa2.2 (SK2) | 87.7 pM | 5.3 ± 1.5 pM | [5][6][7] |

| KCa2.3 (SK3) | 2.3 nM | ~5 pM | [5][6][7] |

Note: IC50 and KD values can vary depending on the experimental conditions and expression systems used.

Signaling Pathways and Physiological Effects

The blockade of SK channels by this compound initiates a cascade of downstream effects, influencing various signaling pathways and physiological processes.

Caption: this compound blocks SK channels, leading to increased neuronal excitability and modulation of inflammatory pathways.

The primary physiological consequence of SK channel blockade by this compound is an increase in neuronal excitability.[2] This can manifest as enhanced synaptic plasticity and has been shown to improve learning and memory in animal models.[1] Beyond its effects on neuronal firing, this compound has also been demonstrated to modulate inflammatory signaling pathways. It can down-regulate the activation of NF-κB and JAK/STAT pathways, suggesting anti-inflammatory properties.[2]

Detailed Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol allows for the measurement of ion channel currents in individual cells.

Caption: A typical workflow for studying the effects of this compound on SK channels using whole-cell patch-clamp.

Methodology:

-

Cell Preparation: Culture cells expressing the SK channel subtype of interest (e.g., HEK293 cells transfected with the KCNNx gene) on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH). Free Ca2+ concentration can be adjusted to activate SK channels.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. Fire-polish the tip to ensure a smooth surface for sealing.

-

Recording:

-

Mount the coverslip in a recording chamber on an inverted microscope and perfuse with external solution.

-

Approach a target cell with the micropipette and apply gentle positive pressure.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit SK currents using voltage steps or ramps (e.g., a ramp from -120 mV to +40 mV over 200 ms).[5]

-

-

This compound Application: After recording stable baseline currents, perfuse the chamber with external solution containing known concentrations of this compound.

-

Data Analysis: Measure the reduction in current amplitude at each this compound concentration to determine the IC50 value by fitting the data to the Hill equation.[5]

Radioligand Binding Assay

This technique is used to quantify the binding of a radiolabeled ligand (e.g., ¹²⁵I-apamin) to its receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing SK channels in a buffered solution and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in a binding buffer.

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, ¹²⁵I-apamin (at a concentration near its KD), and varying concentrations of unlabeled this compound (for competition binding) or buffer.

-

To determine non-specific binding, include a set of wells with a high concentration of unlabeled this compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the KD and Bmax (maximum number of binding sites). For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the Ki (inhibitory constant).

NMR Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution.

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable solvent (e.g., H₂O/D₂O mixture) to a concentration of 1-5 mM. Adjust the pH to a value where the peptide is stable and gives good quality spectra.

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H NMR: Provides a general overview of the sample's purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using specialized software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the this compound sequence using the TOCSY and NOESY spectra.

-

Structural Calculation: Use the distance restraints derived from the NOESY data, along with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate a family of structures consistent with the experimental data.

-

-

Structure Validation: The final set of structures is validated using various quality-checking tools to ensure they are stereochemically sound and consistent with the experimental data.

Conclusion

This compound remains a cornerstone in the study of SK channels. Its high affinity and selectivity, coupled with a well-defined structure, provide researchers with a powerful tool to dissect the roles of these channels in health and disease. The detailed biochemical characterization and experimental protocols outlined in this guide are intended to support ongoing and future research in this exciting field, from fundamental neuroscience to the development of novel therapeutic strategies targeting SK channel-related pathologies.

References

- 1. Structure of this compound in solution: a two-dimensional nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Solution structure of this compound determined by nuclear magnetic resonance and distance geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Apamin: A Historical and Technical Guide to a Potent Research Tool

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Since its isolation from the venom of the honeybee Apis mellifera in 1965, the peptide neurotoxin Apamin has become an indispensable tool in neuroscience and pharmacology.[1] Constituting only 2-3% of the dry weight of bee venom, this 18-amino acid peptide has had a disproportionately large impact on our understanding of neuronal excitability and synaptic plasticity.[1][2] Its high specificity and potency as a blocker of small-conductance calcium-activated potassium (SK) channels have allowed researchers to dissect the intricate roles of these channels in cellular physiology and disease.[2][3] This technical guide provides a historical perspective on this compound's use as a research tool, detailed experimental protocols for its application, and a summary of its quantitative properties.

Historical Perspective

The journey of this compound from a component of a painful sting to a precision pharmacological instrument began with its initial isolation and characterization.[1] Early studies revealed its polypeptide nature and its potent effects on the central nervous system.[3] A pivotal moment in this compound's history was the discovery of its highly selective inhibitory action on a specific class of potassium channels that are activated by intracellular calcium.[3][4] This finding was instrumental in the functional classification of calcium-activated potassium channels, allowing for the distinction between this compound-sensitive (small-conductance, SK) and this compound-insensitive (intermediate- and large-conductance, IK and BK) channels.[3][4]

This selectivity established this compound as a crucial molecular probe. Researchers utilized it to explore the physiological roles of SK channels, particularly their involvement in the afterhyperpolarization (AHP) phase that follows an action potential.[2][5] By blocking SK channels with this compound, scientists could demonstrate their critical function in regulating neuronal firing patterns and excitability.[5] Subsequent research expanded on these findings, linking SK channel activity, and thus the effects of this compound, to higher-order processes such as learning and memory.[2][6] Studies in animal models have shown that this compound can enhance cognitive functions, providing a pharmacological basis for investigating the role of SK channels in synaptic plasticity and memory formation.[1][6]

Mechanism of Action

This compound exerts its effects by acting as a potent and selective allosteric inhibitor of SK channels.[7] It binds to a site on the extracellular vestibule of the channel, rather than directly occluding the pore.[2] This binding induces a conformational change that prevents the channel from opening, effectively blocking potassium ion flow.[2][7] This allosteric mechanism of inhibition contributes to its high affinity and specificity.

Data Presentation: Quantitative Properties of this compound

The interaction of this compound with SK channels has been extensively quantified. The following tables summarize its binding affinities and inhibitory concentrations across the three SK channel subtypes.

| Parameter | SK1 (KCa2.1) | SK2 (KCa2.2) | SK3 (KCa2.3) | Reference |

| IC50 | 4.1 nM | 87.7 pM | 2.3 nM | [1] |

| IC50 (range) | 0.7 - 12 nM | 0.03 - 0.14 nM | 0.6 - 4.0 nM | [3] |

| IC50 (biphasic) | 704 pM and 196 nM | - | - | [2] |

| IC50 (rat) | insensitive | ~70 pM | ~0.63 - 6 nM | [4] |

| Kd | ~390 pM (hSK1) | ~4 pM (rSK2) | ~11 pM (rSK3) | [2] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. h: human, r: rat.

Experimental Protocols

This compound's utility as a research tool is reflected in its application in a variety of experimental paradigms. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the electrophysiological properties of ion channels, including their modulation by compounds like this compound.

a. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Microinject the oocytes with cRNA encoding the desired SK channel subtype.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

b. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV).

-

Elicit SK channel currents by intracellular injection of a Ca2+-containing solution or by using a Ca2+ ionophore.

-

Apply this compound at various concentrations to the perfusion solution to determine its inhibitory effect on the channel currents.

Whole-Cell Patch-Clamp in Mammalian Cells (e.g., HEK293, COS7)

This technique allows for the detailed study of ion channel function in a mammalian cell context.

a. Cell Culture and Transfection:

-

Culture HEK293 or COS7 cells in appropriate media.

-

Transiently or stably transfect the cells with plasmids encoding the SK channel subtype of interest.

b. Electrophysiological Recording:

-

Obtain a gigaseal between a glass micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Use an internal pipette solution containing a known concentration of free Ca2+ to activate the SK channels.

-

Apply voltage-clamp protocols to measure channel activity.

-

Perfuse the cell with solutions containing different concentrations of this compound to generate concentration-response curves.[1]

Radioligand Binding Assay

This method is used to determine the binding affinity of this compound to SK channels.

a. Membrane Preparation:

-

Homogenize cells or tissues expressing the SK channels of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer.

b. Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of radiolabeled this compound (e.g., 125I-Apamin).

-

In parallel incubations, include increasing concentrations of unlabeled this compound to compete for binding.

-

After reaching equilibrium, separate the bound from free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters to determine the amount of bound radioligand.

-

Analyze the data to calculate the Kd and Bmax (maximal number of binding sites).

In Vivo Behavioral Studies (Learning and Memory)

This compound can be used to investigate the role of SK channels in cognitive processes.

a. Animal Model:

-

Use a suitable animal model, such as mice or rats.

b. Behavioral Task:

-

Choose a behavioral paradigm that assesses learning and memory, such as the Morris water maze, radial arm maze, or a bar-pressing task.[5][6]

c. This compound Administration:

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specific time relative to the training or testing session (pre-training, post-training, or pre-retrieval).[6]

d. Data Analysis:

-

Measure relevant behavioral parameters (e.g., escape latency in the water maze, number of errors in the radial arm maze).

-

Compare the performance of this compound-treated animals to control groups to determine the effect of SK channel blockade on learning and memory.

Mandatory Visualizations

Signaling Pathways

Caption: this compound blocks SK channels, leading to increased neuronal excitability and downstream effects.

Experimental Workflows

Caption: Workflow for investigating the effect of this compound on Long-Term Potentiation (LTP).

Caption: Workflow for assessing the impact of this compound on learning and memory in vivo.

Conclusion

This compound's journey from a natural toxin to a sophisticated research tool highlights the power of natural products in advancing scientific understanding. Its high selectivity for SK channels has not only been instrumental in characterizing these channels but has also provided a means to explore their roles in complex physiological processes. The detailed protocols and quantitative data presented in this guide are intended to facilitate the continued use of this compound in research and drug discovery, paving the way for new insights into the function of SK channels in health and disease.

References

- 1. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]

- 2. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Effects of this compound on memory processing of hippocampal-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound, a toxin that inhibits Ca(2+)-dependent K+ channels, on learning and memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Apamin's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apamin, an 18-amino acid peptide neurotoxin isolated from bee venom, has garnered significant interest in the scientific community for its unique ability to cross the blood-brain barrier (BBB).[1][2] This property, rare for peptides of its size, opens up possibilities for its use as a vector for drug delivery to the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, detailing the experimental evidence, proposed mechanisms, and quantitative data available to date. The guide also explores the development of this compound analogs with enhanced BBB transport and reduced toxicity.

Quantitative Data on Blood-Brain Barrier Permeability

The ability of this compound and its analogs to permeate the BBB has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their permeability characteristics.

| Peptide | In Vitro Model | Apparent Permeability (Papp) (x 10-6 cm/s) | Reference |

| This compound | Bovine brain endothelial cells (BBE) | 2.5 ± 0.4 | Oller-Salvia et al., 2013 |

| This compound (Ap-1) | Human brain endothelial cells (hCMEC/D3) | ~1.5 | Oller-Salvia et al., 2013 |

| [Orn13,14]this compound (Ap-2) | Bovine brain endothelial cells (BBE) | 4.0 ± 0.5 | Oller-Salvia et al., 2013 |

| MiniAp-1 | Bovine brain endothelial cells (BBE) | 60% higher than this compound | Oller-Salvia et al., 2015[3] |

| MiniAp-4 | Bovine brain endothelial cells (BBE) | Higher than MiniAp-1 | Oller-Salvia et al., 2015[3] |

| MiniAp-4 | Human cell-based BBB model | Greater than in bovine model | Oller-Salvia et al., 2015[3] |

Table 1: In Vitro Permeability of this compound and its Analogs. This table presents the apparent permeability (Papp) values of this compound and its derivatives across different in vitro BBB models. Higher Papp values indicate greater permeability.

| Peptide Conjugate | Fold Increase in Brain Fluorescence (vs. control) | Time Point | Animal Model | Reference |

| Cy5.5-MiniAp-4 | 4.3 | Not specified | Mice | Oller-Salvia et al., 2015[3] |

| Cy5.5-MiniAp-4 | 7.6 (in excised brain post-perfusion) | 1 hour | Mice | Oller-Salvia et al., 2015[3] |

Table 2: In Vivo Brain Accumulation of MiniAp-4. This table shows the fold increase in fluorescence in the brain of mice after intravenous injection of a fluorescently labeled MiniAp-4 conjugate compared to a control substance, indicating successful brain penetration.

Proposed Mechanism of Transport: An Active Process

The transport of this compound and its analogs across the BBB is believed to be an active process rather than passive diffusion.[3][4] Evidence for this comes from studies showing that the transport of a non-toxic analog of this compound was significantly reduced at low temperatures and in the presence of metabolic inhibitors.[3] While the precise mechanism is still under investigation, receptor-mediated transcytosis (RMT) is the most probable pathway, particularly for the engineered analog MiniAp-4.[3][5] Inhibition studies on MiniAp-4 suggest the involvement of caveolae-mediated endocytosis.[3]

Signaling Pathway: Proposed Caveolae-Mediated Transcytosis of this compound Analogs

The following diagram illustrates the proposed mechanism for the transport of this compound analogs like MiniAp-4 across the brain endothelial cells via caveolae-mediated transcytosis. The specific receptor for this compound on the BBB remains to be identified.

Caption: Proposed caveolae-mediated transcytosis of this compound analogs.

Experimental Protocols

While detailed, step-by-step laboratory protocols are often proprietary or found in supplementary materials of research articles, this section outlines the general methodologies used in key experiments to assess this compound's BBB permeability.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general workflow for assessing the permeability of this compound and its analogs using an in vitro BBB model, such as one employing the bEnd.3 mouse brain endothelial cell line.

Caption: Workflow for in vitro BBB permeability assessment.

Key Steps:

-

Cell Culture: Mouse brain endothelial cells (bEnd.3) are cultured on a porous membrane of a Transwell insert, forming a monolayer that mimics the BBB.

-

Barrier Integrity: Before the experiment, the integrity of the endothelial barrier is confirmed by measuring the transendothelial electrical resistance (TEER) and assessing the leakage of a fluorescent marker like Lucifer yellow.

-

Compound Addition: this compound or its analog is added to the apical (upper) chamber, representing the blood side.

-

Sampling: At predetermined time intervals, samples are collected from the basolateral (lower) chamber, representing the brain side.

-

Quantification: The concentration of the transported compound in the collected samples is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vivo Brain Uptake Study

This protocol outlines a general procedure for evaluating the brain uptake of this compound analogs in an animal model.

Caption: Workflow for in vivo brain uptake assessment.

Key Steps:

-

Compound Administration: A labeled version of the this compound analog (e.g., fluorescently tagged) is administered to the animal, typically via intravenous injection.

-

Tissue Harvesting: After a predetermined time, the animal is euthanized, and the brain is collected. Perfusion with a saline solution is often performed to remove any compound remaining in the cerebral vasculature.

-

Quantification: The brain tissue is homogenized, and the amount of the labeled compound is quantified using a suitable analytical method.

-

Analysis: The brain uptake is typically expressed as the brain-to-plasma concentration ratio or the percentage of the injected dose per gram of brain tissue.

Future Directions and Considerations

The ability of this compound and its derivatives to cross the BBB holds immense promise for the future of neurotherapeutics. However, several key areas require further investigation:

-

Identification of the this compound Receptor: Pinpointing the specific receptor on brain endothelial cells that mediates this compound's transport is a critical next step. This will allow for a more detailed understanding of the transport mechanism and facilitate the rational design of more efficient drug delivery vectors.

-

Detailed In Vivo Pharmacokinetics: Comprehensive pharmacokinetic studies are needed to understand the in vivo fate of this compound and its analogs, including their distribution, metabolism, and elimination from the brain and other tissues.

-

Safety and Toxicity: While non-toxic analogs have been developed, a thorough evaluation of their long-term safety and potential immunogenicity is essential before they can be considered for clinical applications.

Conclusion

This compound stands out as a fascinating peptide with the rare ability to traverse the formidable blood-brain barrier. Research into its transport mechanism and the development of less toxic, more efficient analogs like MiniAp-4 are paving the way for novel strategies to deliver therapeutic agents to the central nervous system. While significant progress has been made, further elucidation of the specific molecular pathways involved in its transport will be crucial for realizing the full therapeutic potential of this compound-based drug delivery systems.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. MiniAp‐4: A Venom‐Inspired Peptidomimetic for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From venoms to BBB shuttles: Synthesis and blood-brain barrier transport assessment of this compound and a nontoxic analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making a 'beeline' past the blood-brain barrier for drug delivery | EurekAlert! [eurekalert.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary structure, physicochemical properties, and biological activity of Apamin, a neurotoxic octadecapeptide isolated from bee venom. Detailed experimental protocols for its characterization and diagrams of its key signaling pathways are presented to support further research and drug development efforts.

Primary Amino Acid Sequence and Structure

This compound is a globular polypeptide consisting of 18 amino acid residues with a C-terminal amidation.[1][2] The primary sequence of this compound is:

H-Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂ [2]

In single-letter code, the sequence is represented as: CNCKAPETALCARRCQQH-NH₂ .[2]

The peptide's rigid structure is stabilized by two disulfide bridges and seven hydrogen bonds.[2] The disulfide bonds are formed between the cysteine residues at positions 1 and 11 (Cys₁-Cys₁₁) and positions 3 and 15 (Cys₃-Cys₁₅).[2]

Physicochemical and Toxicological Properties

This compound is a highly basic peptide and is the smallest known polypeptide neurotoxin that can cross the blood-brain barrier.[3] Its key physicochemical and toxicological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇₉H₁₃₁N₃₁O₂₄S₄ | [2] |

| Molecular Weight | ~2027.4 g/mol | [4][5] |

| Monoisotopic Mass | ~2025.89 Da | [4] |

| Amino Acid Count | 18 | [2][3] |

| Purity | > 95% (by HPLC) | |

| Solubility | Soluble in water and saline |

Table 2: Toxicological Data for this compound in Mice

| Administration Route | LD₅₀ Value | Reference(s) |

| Intravenous (IV) | 3.8 - 4.0 mg/kg | [3] |

| Intraperitoneal (IP) | 3.8 mg/kg | [3] |

| Subcutaneous (SC) | 2.9 mg/kg | [3] |

| Intracerebral | 1800 ng/kg | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and highly selective blocker of small-conductance Ca²⁺-activated K⁺ (SK or KCa2) channels.[1][3] It exhibits the highest affinity for the KCa2.2 (SK2) subtype.[1][2] By inhibiting these channels, this compound reduces the afterhyperpolarization that follows an action potential, leading to increased neuronal excitability.[3] This action in the central nervous system is responsible for its neurotoxic effects, which include convulsions and spasticity.[3]

Table 3: Inhibitory Activity (IC₅₀) of this compound on KCa2 Channels

| Channel Subtype | IC₅₀ Value | Reference(s) |

| KCa2.1 (SK1) | 4.1 nM | [1][2] |

| KCa2.2 (SK2) | 87.7 pM | [1][2] |

| KCa2.3 (SK3) | 2.3 nM | [1][2] |

Recent studies have also indicated that this compound can inhibit the voltage-gated potassium channel Kv1.3 with an IC₅₀ of 13 nM, suggesting its use as a specific SK channel blocker should be approached with caution in tissues where Kv1.3 is also expressed.[6][7]

Signaling Pathways

Primary Neurotoxic Pathway: this compound's primary mechanism of action involves the direct blockade of SK channels in neurons. This disrupts the normal repolarization phase after an action potential, leading to hyperexcitability.

Anti-fibrotic Pathway: this compound has also been shown to exert anti-fibrotic effects by inhibiting the TGF-β1/Smad signaling pathway. This pathway is crucial in the development of fibrosis in various tissues, including the liver and kidneys.[8][9][10]

Experimental Protocols

Determination of Primary Amino Acid Sequence

The primary sequence of this compound was historically determined using a combination of chemical degradation and, more recently, mass spectrometry techniques.

Protocol Outline for Edman Degradation:

-

Sample Preparation: The disulfide bonds of this compound are reduced and the resulting cysteine residues are alkylated to prevent re-oxidation.

-

Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using reverse-phase HPLC by comparing its retention time to known standards.

-

Iteration: The cycle is repeated on the shortened peptide to identify the subsequent amino acid residues in the sequence.

Protocol Outline for Tandem Mass Spectrometry (MS/MS):

-

Ionization: The purified and reduced peptide is ionized, typically using electrospray ionization (ESI).

-

First Mass Selection (MS1): The protonated molecular ion of the peptide is isolated in the mass spectrometer.

-

Fragmentation: The isolated ion is subjected to collision-induced dissociation (CID) or other fragmentation methods, which breaks the peptide bonds at predictable locations.

-

Second Mass Analysis (MS2): The masses of the resulting fragment ions are measured.

-

Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum.

Structural Analysis by NMR Spectroscopy

The three-dimensional structure of this compound in solution is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Peptide NMR:

-

Sample Preparation: A concentrated solution (typically >0.5 mM) of purified this compound is prepared in a suitable buffer, often containing a small percentage of D₂O for signal locking.[11][12]

-

Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the identification of complete amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance constraints that are crucial for determining the 3D structure.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of this compound.

-

Structure Calculation: The distance constraints obtained from NOESY data, along with dihedral angle constraints from coupling constants, are used as input for structure calculation algorithms to generate an ensemble of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various statistical and validation tools.

Assessment of Biological Activity via Electrophysiology

The inhibitory effects of this compound on ion channels are quantified using electrophysiological techniques such as two-electrode voltage-clamp (TEVC) and patch-clamp.

Protocol Outline for Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the target ion channel (e.g., a specific KCa2 subtype). The oocytes are then incubated for several days to allow for protein expression.[13]

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.[13][14]

-

Experiment: A voltage protocol is applied to elicit ion channel currents, which are recorded before (baseline) and after the application of various concentrations of this compound to the bath solution.

-

Data Analysis: The percentage of current inhibition is calculated for each this compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Protocol Outline for Whole-Cell Patch-Clamp:

-

Cell Preparation: Adherent cells (e.g., HEK293) expressing the target ion channel are cultured on coverslips.

-

Pipette and Seal Formation: A glass micropipette with a small tip opening is filled with an internal solution and pressed against the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane.[15][16]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette, establishing electrical access to the entire cell interior.

-

Recording and Analysis: The cell's membrane potential is clamped, and currents are recorded before and after the application of this compound, similar to the TEVC protocol. This technique allows for precise control of the intracellular and extracellular environments.[15]

References

- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 2. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C79H131N31O24S4 | CID 16133797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CAS:24345-16-2 | KCa2 channel blocker (small conductance) | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. The small neurotoxin this compound blocks not only small conductance Ca2+ activated K+ channels (SK type) but also the voltage dependent Kv1.3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits renal fibrosis via suppressing TGF-β1 and STAT3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits hepatic fibrosis through suppression of transforming growth factor β1-induced hepatocyte epithelial-mesenchymal transition. | Sigma-Aldrich [sigmaaldrich.com]

- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two-electrode voltage clamp [bio-protocol.org]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. personal.utdallas.edu [personal.utdallas.edu]

A Technical Guide to the Three-Dimensional Structure and Disulfide Bridge Configuration of Apamin

Abstract: Apamin, an 18-amino acid neurotoxin isolated from bee venom (Apis mellifera), is a highly selective blocker of small-conductance calcium-activated potassium channels (KCa2). Its remarkable potency and specificity are intrinsically linked to its rigid and compact three-dimensional structure, which is stabilized by a network of hydrogen bonds and two critical disulfide bridges. This technical guide provides an in-depth analysis of this compound's molecular architecture, with a specific focus on its disulfide connectivity. It details the experimental protocols used for structural elucidation and disulfide bond mapping, presents quantitative data on the peptide's stability and biological activity, and utilizes diagrams to visualize its structure and the associated analytical workflows. This document is intended for researchers, scientists, and drug development professionals interested in the structure-function relationships of disulfide-rich peptides and their application as pharmacological tools.

Introduction to this compound

This compound is a globular polypeptide and the smallest known neurotoxin to cross the blood-brain barrier, allowing it to act directly on the central nervous system.[1] Its primary structure consists of 18 amino acid residues with the sequence CNCKAPETALCARRCQQH, featuring a C-terminal amidation, a common post-translational modification in animal venom peptides.[1][2][3] The defining characteristic of this compound is its compact and highly stable conformation, conferred by two intramolecular disulfide bonds linking Cysteine-1 to Cysteine-11 and Cysteine-3 to Cysteine-15.[1][2][4] This rigid structure is essential for its biological function as a potent and selective inhibitor of KCa2 channels, making it an invaluable tool for studying the physiology of these channels and a template for drug design.[2][3][5]

The Three-Dimensional Structure of this compound

The three-dimensional structure of this compound has been extensively studied using various spectroscopic techniques, most definitively by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The consensus model reveals a well-defined architecture consisting of a central α-helix flanked by β-turns, all held together by the crucial disulfide cross-links.

Secondary Structure Elements

The this compound structure is characterized by two principal secondary motifs:

-

A β-turn: Involving residues 2 through 5 (Asn-Cys-Lys-Ala).[6]

-

An α-helical core: Comprising residues 9 through 17 (Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln) or a slightly shorter segment from residues 9-15.[4][6][7]

Tertiary Structure and Disulfide Connectivity

The tertiary fold of this compound is exceptionally rigid. This rigidity is primarily due to the two disulfide bridges (Cys1-Cys11 and Cys3-Cys15) that staple the N-terminal region to the central α-helix.[1][4] This "crossed" disulfide pattern locks the peptide into its biologically active conformation, which is essential for its high-affinity binding to KCa2 channels. The solution structure of this compound has been solved by NMR and the atomic coordinates are available in the Protein Data Bank (PDB).[2][8]

Quantitative Structural and Stability Data

The physicochemical properties, thermodynamic stability, and biological activity of this compound have been quantitatively characterized. The following tables summarize key data points for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Amino Acid Sequence | CNCKAPETALCARRCQQH-NH₂ | [1][9] |

| Molecular Weight | 2027.34 g/mol | [1][5] |

| Chemical Formula | C₇₉H₁₃₁N₃₁O₂₄S₄ | [1][5] |

| Disulfide Bridges | Cys(1)-Cys(11), Cys(3)-Cys(15) |[1][2][4] |

Table 2: Thermodynamic Stability of this compound Disulfide Bonds (at 25°C, pH 7.0)

| Parameter | Condition/Method | Value | Reference |

|---|---|---|---|

| Equilibrium Constant (Reduced to Native) | Using glutathione | 0.42 M² | [4] |

| Equilibrium Constant (Reduced to Native) | Using dithiothreitol | 2.7 x 10⁻⁵ | [4] |

| Equilibrium Constant (One-disulfide intermediate) | Using glutathione | ~0.025 M | [4] |

| Equilibrium Constant (Second disulfide bond formation) | From one-disulfide intermediate | ~17 M | [4] |

| Equilibrium Constant (Apa-1 model, C1-C11) | Using glutathione | 0.018 M | [9] |

| Equilibrium Constant (Apa-2 model, C3-C15) | Using glutathione | 0.033 M |[9] |

Table 3: Biological Activity of this compound on KCa2 Channels

| Channel Subtype | IC₅₀ Value | Reference |

|---|---|---|

| KCa2.1 (hSK1) | 4.1 nM | [3][5] |

| KCa2.2 (hSK2) | 87.7 pM | [3][5] |

| KCa2.3 (hSK3) | 2.3 nM |[3][5] |

Experimental Methodologies

The determination of this compound's structure and disulfide connectivity relies on a combination of sophisticated analytical techniques.

Structural Determination by Solution NMR Spectroscopy

Solution NMR is the primary method for determining the three-dimensional structure of small proteins like this compound in a near-native state.[3]

Protocol Outline:

-

Sample Preparation: Lyophilized this compound is dissolved in an aqueous solution (e.g., 90% H₂O/10% D₂O). The pH is adjusted to acidic conditions (e.g., pH 3.2) to slow proton exchange and improve signal quality.[3]

-

NMR Data Acquisition: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe is used to enhance sensitivity.[3] A suite of two-dimensional experiments is performed at a constant temperature (e.g., 25°C), including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[3]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance constraints for structure calculation.[3]

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure coupling constants.[3]

-

¹³C-HSQC and ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): To correlate backbone and side-chain protons with their attached carbon and nitrogen atoms, respectively.[3]

-

-

Data Processing and Structure Calculation:

-

The acquired spectra are processed, and resonances are assigned to specific protons in the this compound sequence.[6]

-

NOE cross-peaks are converted into upper-limit distance constraints.

-

A distance geometry or simulated annealing algorithm is used to calculate an ensemble of structures that satisfy the experimental constraints.[10]

-

The final ensemble of structures is refined and validated for quality and agreement with the experimental data. The set of structures with the fewest restraint violations is often deposited in the PDB.[8]

-

Mapping Disulfide Bridge Connectivity

Mass spectrometry is the gold standard for unambiguously determining disulfide bond patterns in proteins and peptides.[11][12]

Protocol Outline:

-

Enzymatic Digestion under Non-Reducing Conditions: The native peptide is subjected to proteolysis with a specific enzyme (e.g., trypsin, chymotrypsin) in a buffer that maintains the integrity of the disulfide bonds.[11][12] This generates a mixture of peptides, where cysteine residues originally linked by a disulfide bond are now contained within a single, larger peptide fragment or two separate fragments linked together.

-

Chromatographic Separation: The resulting peptide digest is separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

-

Mass Spectrometric Analysis: The eluting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS).[11]

-

The mass of the disulfide-linked peptide complex is measured.

-

This sample is then compared to a sample that has been treated with a reducing agent (like DTT), which cleaves the disulfide bonds. The disappearance of the original complex's mass peak and the appearance of two new peaks corresponding to the individual linear peptides confirms the linkage.

-

-

Tandem MS (MS/MS) for Confirmation: The disulfide-linked peptide is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern is analyzed to confirm the sequences of the connected peptides, thereby verifying the specific cysteine residues involved in the bond.[11][13]

Chemical Synthesis and Regioselective Disulfide Formation

Modern solid-phase peptide synthesis (SPPS) allows for the efficient production of this compound and its analogues with precise control over disulfide bond formation.[14]

Protocol Outline:

-

Solid-Phase Synthesis: The peptide is assembled on a resin support (e.g., Rink amide resin) using Fmoc-amino acid chemistry. The four cysteine residues are protected with two different, orthogonally-removable protecting groups (e.g., Acm and Mmt).[14]

-

First Disulfide Bond Formation (On-Resin):

-

Second Disulfide Bond Formation (On-Resin):

-

The second set of protecting groups (e.g., Acm) is removed, and the second disulfide bond is formed using a different oxidation condition (e.g., I₂).[14]

-

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA-based).

-